molecular formula C26H26N2O2S B5603202 11-(2-isopropoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2-isopropoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No. B5603202
M. Wt: 430.6 g/mol
InChI Key: XNPQQCZYFCCLKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dibenzo[b,e][1,4]diazepin-1-ones often involves cyclization reactions and the use of specific reagents to introduce various substituents to the core structure. For instance, Matsuo et al. (1986) described the synthesis of 11-substituted 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones via dehydrative cyclization, highlighting the versatility of synthesis methods for these compounds (Matsuo, Yoshida, Ohta, & Tanaka, 1986). Similarly, Cortéas et al. (2004) developed an efficient synthesis route for derivatives of dibenzo[b,e][1,4]diazepin-1-ones, showcasing the adaptability of synthesis strategies to obtain novel compounds with potential pharmacological activity (Cortéas, Banos, & Garcia-Mellado de Cortes, 2004).

Molecular Structure Analysis

The molecular structure of dibenzo[b,e][1,4]diazepin-1-ones is characterized by the presence of a diazepine ring fused to two benzene rings, which forms a rigid and complex framework. This structural feature is crucial for the compound's interaction with various biological targets and its physicochemical properties. Wang et al. (2014) highlighted the importance of structural elucidation in understanding the properties of these compounds, as demonstrated by the X-ray single-crystal diffraction analysis of a 3-phenyl-11-(2-chlorophenyl) derivative, providing insights into the molecular conformation and potential interaction sites (Wang, Bao, Wang, Li, Chen, & Han, 2014).

Chemical Reactions and Properties

Dibenzo[b,e][1,4]diazepin-1-ones can undergo various chemical reactions, which enable the modification of their structure and the introduction of functional groups that can alter their chemical and biological properties. For example, Chechina et al. (2015) explored the reactivity of hexahydrodibenzo[b,e][1,4]diazepin-1-ones, investigating reactions such as alkylation, acetylation, and nitrosation, which further demonstrate the compound's versatility and potential for derivatization (Chechina, Kravchuk, Оmelchenko, Shishkin, & Kolos, 2015).

properties

IUPAC Name

6-(2-propan-2-yloxyphenyl)-9-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2S/c1-16(2)30-23-11-6-3-8-18(23)26-25-21(27-19-9-4-5-10-20(19)28-26)14-17(15-22(25)29)24-12-7-13-31-24/h3-13,16-17,26-28H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPQQCZYFCCLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC=CS4)NC5=CC=CC=C5N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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